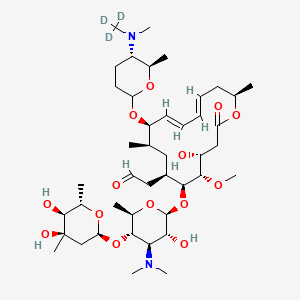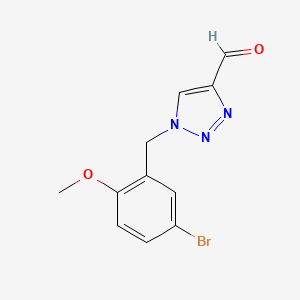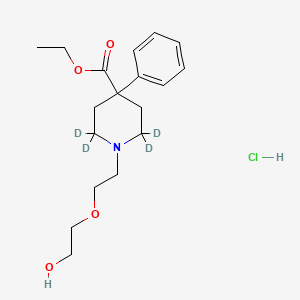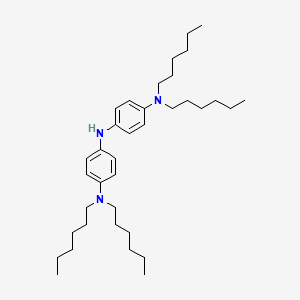
1-(2-Iodoethyl)-2-octylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodoethyl)-2-octylbenzene is an organic compound with the molecular formula C16H25I It is a derivative of benzene, where an iodoethyl group and an octyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-2-octylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-octylbenzene with iodine and ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The final product is usually purified through distillation or recrystallization to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxyethyl)-2-octylbenzene or 1-(2-aminoethyl)-2-octylbenzene.
Oxidation: Formation of 1-(2-oxoethyl)-2-octylbenzene.
Reduction: Formation of 1-(2-ethyl)-2-octylbenzene.
Applications De Recherche Scientifique
1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Iodoethyl)-4-octylbenzene
- 1-(2-Iodoethyl)-2-methylbenzene
- 1-(2-Iodoethyl)-2-ethylbenzene
Uniqueness
1-(2-Iodoethyl)-2-octylbenzene is unique due to the specific positioning of the iodoethyl and octyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the long octyl chain also influences its solubility and interaction with other molecules .
Propriétés
Formule moléculaire |
C16H25I |
|---|---|
Poids moléculaire |
344.27 g/mol |
Nom IUPAC |
1-(2-iodoethyl)-2-octylbenzene |
InChI |
InChI=1S/C16H25I/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17/h8-9,11-12H,2-7,10,13-14H2,1H3 |
Clé InChI |
NPDRLLWEFBDWJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)


![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)


![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)

